2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound with the molecular formula C19H17N3O2S and a molecular weight of 351.43 g/mol This compound features a pyrazine ring substituted with a 4-methylphenyl group and a phenylacetamide moiety, connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-methylbenzaldehyde and ethylenediamine, under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol compound reacts with the pyrazine derivative.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the sulfanyl-substituted pyrazine with phenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenylacetamide moiety can undergo electrophilic substitution reactions, particularly at the para position of the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles like bromine, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group and the pyrazine ring play crucial roles in binding to the active sites of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-[(2,4-dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
- 2-{[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide lies in its specific substitution pattern on the pyrazine ring and the presence of the sulfanyl linkage, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-7-9-16(10-8-14)22-12-11-20-18(19(22)24)25-13-17(23)21-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOVRRYDRAYQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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